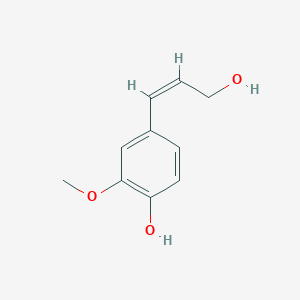

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26745-55-1 | |

| Details | Compound: Coniferyl alcohol homopolymer | |

| Record name | Coniferyl alcohol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060029 | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-35-5 | |

| Record name | Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: γ-Hydroxyisoeugenol – Natural Sources, Biosynthesis, and Biotransformation

[1][2]

Executive Summary

γ-Hydroxyisoeugenol (Chemical Name: 4-hydroxy-3-methoxycinnamyl alcohol; Synonym: Coniferyl alcohol) is a pivotal phenylpropanoid metabolite.[1][2][3] While widely recognized as a monolignol monomer in plant cell wall biosynthesis, it occupies a distinct niche in pharmaceutical research as a bioactive constituent of Asparagus cochinchinensis and Crataegus azarolus, and as a critical intermediate in the microbial biotransformation of isoeugenol to vanillin.

This guide provides a rigorous technical analysis of its natural occurrence, biosynthetic pathways (both de novo plant and microbial bioconversion), and isolation methodologies. It is designed for researchers requiring actionable protocols for extraction, synthesis, and analytical characterization.

Part 1: Chemical Identity & Physicochemical Profile[3]

The nomenclature "γ-Hydroxyisoeugenol" specifically refers to the hydroxylation of the terminal carbon (C9 or γ-position) of the isoeugenol propenyl side chain.[1][2]

| Property | Specification |

| IUPAC Name | (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-ol |

| Common Synonyms | Coniferyl alcohol; Coniferol; γ-Hydroxyisoeugenol |

| CAS Number | 458-35-5 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Solubility | Soluble in Ethanol, Methanol, DMSO; Poorly soluble in water |

| Key Functional Groups | Phenolic -OH (C4), Methoxy (C3), Allylic Alcohol (C9) |

Part 2: Natural Sources[1][3][4][5][6][7]

Botanical Sources

γ-Hydroxyisoeugenol accumulates in specific medicinal plants, often functioning as a soluble phenolic antioxidant or a lignin precursor.[1][2]

| Species | Family | Tissue | Abundance/Context |

| Asparagus cochinchinensis | Asparagaceae | Roots | Bioactive marker; associated with anti-inflammatory activity.[1][2][4] |

| Crataegus azarolus | Rosaceae | Leaves | Identified via LC-MS as a primary phenolic constituent (RT: 19.8 min).[1][2] |

| Magnolia officinalis | Magnoliaceae | Bark | Minor constituent alongside magnolol/honokiol.[1] |

| Pimpinella anisum | Apiaceae | Seeds | Trace intermediate in phenylpropanoid metabolism.[1] |

Microbial Sources (Biotransformation)

Microorganisms capable of degrading isoeugenol (a major component of clove and nutmeg oil) produce γ-hydroxyisoeugenol as a transient intermediate before oxidation to vanillin.[1][2]

-

Fungi: Paecilomyces fulvus, Aspergillus niger, Trichosporon asahii.

-

Bacteria: Bacillus strains (e.g., Bacillus fusiformis), Pseudomonas sp.

Part 3: Biosynthetic Pathways[1][2]

Pathway A: De Novo Plant Biosynthesis (Phenylpropanoid Pathway)

In plants, γ-hydroxyisoeugenol (coniferyl alcohol) is synthesized from phenylalanine.[2] It is a "monolignol" exported to the cell wall for lignification, but soluble pools exist for defense.

Mechanism:

-

Deamination: Phenylalanine ammonia-lyase (PAL) converts Phenylalanine to Cinnamic acid.[1][2]

-

Hydroxylation/Methylation: Hydroxylation at C4 and methylation at C3 yields Ferulic acid.[1]

-

Reduction: Ferulic acid is activated to Feruloyl-CoA and reduced to Coniferaldehyde, then finally to Coniferyl alcohol (γ-Hydroxyisoeugenol) by Cinnamyl Alcohol Dehydrogenase (CAD).[1][2]

Pathway B: Microbial Biotransformation (Isoeugenol Degradation)

This is the preferred route for biotechnological production. Isoeugenol monooxygenases (IEM) catalyze the specific hydroxylation of the terminal methyl group of isoeugenol.

Mechanism:

-

Substrate: Isoeugenol (4-hydroxy-3-methoxy-1-propenylbenzene).[1][2]

-

Enzymatic Attack: IEM inserts an oxygen atom at the γ-carbon.[1][2]

-

Fate: Often rapidly oxidized to Ferulic acid or Vanillin (if not arrested).

Figure 1: Dual biosynthetic origin of γ-Hydroxyisoeugenol via Plant Phenylpropanoid pathway (Reduction) and Microbial Isoeugenol degradation (Oxidation).[2]

Part 4: Experimental Protocols

Protocol 1: Isolation from Asparagus cochinchinensis Roots

Objective: Extraction of soluble phenolic fraction containing γ-hydroxyisoeugenol.[1][2]

-

Pre-treatment: Wash fresh roots, slice into 2-3 mm pieces, and air-dry in shade (avoid direct sunlight to prevent photo-oxidation).[1][2] Grind to a fine powder (mesh size 40-60).

-

Solvent Extraction:

-

Concentration: Filter through Whatman No. 1 paper. Evaporate ethanol under reduced pressure (Rotary Evaporator) at 40°C.

-

Fractionation:

-

Purification: Subject to Silica Gel Column Chromatography (Gradient: Chloroform:Methanol 100:0 to 80:20).

Protocol 2: Microbial Bioconversion (Isoeugenol -> γ-Hydroxyisoeugenol)

Objective: Biocatalytic synthesis using Trichosporon asahii or engineered E. coli expressing IEM.[1][2]

-

Inoculum Prep: Cultivate Trichosporon asahii in YPD broth at 28°C, 200 rpm for 24h.

-

Resting Cell Reaction:

-

Harvest cells by centrifugation (10,000 x g, 10 min).

-

Wash twice with 50 mM Phosphate Buffer (pH 7.0) .

-

Resuspend cells (20 g/L wet weight) in Phosphate Buffer.

-

-

Substrate Addition:

-

Add Isoeugenol (dissolved in 10% DMSO) to a final concentration of 5 g/L.

-

Critical Step: Add 1% Glucose as a co-substrate for cofactor regeneration (NADPH).

-

-

Incubation: Shake at 30°C, 180 rpm for 12-24 hours.

-

Termination: Acidify to pH 2.0 with HCl to stop reaction and protonate phenols for extraction.

-

Recovery: Extract with Ethyl Acetate (3x volume).

Part 5: Analytical Characterization

To validate the identity of γ-Hydroxyisoeugenol, use the following High-Performance Liquid Chromatography (HPLC) parameters.

HPLC Method (RP-C18):

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

Gradient: 0-5 min (5% B), 5-25 min (5% -> 40% B), 25-30 min (40% -> 100% B).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 260 nm (characteristic absorption of the enone/conjugated system) and 280 nm .

-

Retention Time Reference: ~19.8 min (varies by column; elutes before Isoeugenol due to higher polarity).

Mass Spectrometry (ESI-MS):

References

-

Biosynthesis of Phenylpropanoids

- Title: The Phenylpropanoid P

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (General reference for Monolignol pathway).

-

Microbial Biotransformation of Isoeugenol

-

Natural Occurrence in Crataegus

-

Chemical Structure & Synonyms

-

Enzymatic Mechanism

Sources

- 1. Gamma-mangostin | C23H24O6 | CID 5464078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gamma-Oryzanol | C40H58O4 | CID 5282164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Coniferyl Alcohol | C10H12O3 | CID 1549095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gamma-Campholenic aldehyde | C10H16O | CID 12302348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biotransformation of Isoeugenol into Vanillin Using Immobilized Recombinant Cells Containing Isoeugenol Monooxygenase Active Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Coniferyl alcohol role in lignin biosynthesis pathway

Topic: Coniferyl Alcohol Role in Lignin Biosynthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The Pivot Point of Lignification

Coniferyl alcohol is not merely a passive monomer; it is the kinetic checkpoint determining the structural integrity of the plant cell wall and a potent bioactive precursor in pharmaceutical synthesis.[1] As the direct precursor to Guaiacyl (G) lignin , its biosynthesis represents the final reductive step in the phenylpropanoid pathway before irreversible radical polymerization.

For researchers in metabolic engineering and pharmacology, coniferyl alcohol holds dual significance:

-

Structural: It dictates the "recalcitrance" of biomass.[1] Modulating its pool size alters the G:S (Guaiacyl:Syringyl) ratio, directly impacting biofuel saccharification efficiency.

-

Regulatory: Recent evidence identifies coniferyl alcohol as a signaling molecule that feedback-regulates its own synthesis by triggering the proteolysis of Phenylalanine Ammonia-Lyase (PAL).[1]

This guide dissects the enzymatic production, regulatory feedback, and polymerization of coniferyl alcohol, providing actionable protocols for its quantification and manipulation.[1]

Part 1: The Biosynthetic Engine (Upstream)

The synthesis of coniferyl alcohol is a high-flux metabolic route requiring precise redox control.[1] It diverges from the central phenylpropanoid pathway at feruloyl-CoA.[1]

1.1 Enzymatic Mechanism: The Reductive Cascade

Two specific enzymes catalyze the reduction of the carboxylic acid moiety to the alcohol:

-

Cinnamoyl-CoA Reductase (CCR): The first committed step to monolignols.[1][2][3] It reduces feruloyl-CoA to coniferaldehyde.[1] This reaction is thermodynamically reversible but driven forward by the rapid consumption of the aldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): The terminal enzyme.[1] It reduces coniferaldehyde to coniferyl alcohol using NADPH.[1]

-

Kinetic Insight: CAD exhibits a specific affinity for coniferaldehyde (

in specific isoforms), acting as a metabolic "sink" to prevent the accumulation of toxic aldehydes.

-

1.2 Pathway Visualization

The following diagram illustrates the flow from Phenylalanine to G-Lignin, highlighting the critical enzymatic checkpoints.

Figure 1: The reductive biosynthesis pathway of coniferyl alcohol. CCR and CAD (highlighted) are the primary targets for metabolic engineering.

Part 2: Metabolic Regulation (Advanced Insight)

Standard textbooks depict this pathway as linear.[1] However, advanced application science recognizes a feed-forward and feed-back regulatory loop .[1]

The Coniferyl Alcohol Feedback Mechanism: Recent proteomic studies (e.g., Frontiers in Plant Science, 2022) have demonstrated that coniferyl alcohol acts as a signal to downregulate its own production when the pool size exceeds polymerization capacity.

-

Transcriptional Repression: Excess coniferyl alcohol induces the expression of MYB4 and MYB7 transcription factors.[1][4] These repress the promoters of upstream genes like PAL1, 4CL1, and HCT.[1]

-

Proteolytic Degradation: Coniferyl alcohol triggers the expression of Kelch repeat F-box proteins (KFB39/50 ).[1] These proteins ubiquitinate PAL (Phenylalanine Ammonia-Lyase), marking it for degradation by the 26S proteasome.

Implication for Engineering: Simply overexpressing CAD may fail if this negative feedback loop is not silenced (e.g., by knocking out KFB39).[1]

Figure 2: The coniferyl alcohol-mediated negative feedback loop regulating upstream enzyme stability and transcription.

Part 3: Polymerization and Structural Impact[1]

Once synthesized, coniferyl alcohol is exported to the apoplast.[1] Here, the "random vs. directed" coupling debate exists, but the consensus favors a chemically driven radical coupling constrained by the matrix.

3.1 The Radical Mechanism

Peroxidases (using

-

-O-4 Linkage: The most common linkage in G-lignin (50-70%). It is favored because the electron density is high at the

- -5 Linkage (Phenylcoumaran): Creates a cyclic structure, increasing rigidity.

-

5-5' Linkage (Biphenyl): Creates highly resistant carbon-carbon bonds, crucial for structural support in softwoods.[1]

3.2 G-Lignin Characteristics

Coniferyl alcohol polymerization results in Guaiacyl lignin .[1]

-

Topology: More branched and condensed than Syringyl (S) lignin.[1]

-

Industrial Relevance: The C5 position on the aromatic ring is open (unlike in sinapyl alcohol), allowing for 5-5' cross-linking. This makes G-lignin (softwoods) significantly harder to pulp or degrade enzymatically than S-lignin (hardwoods).

Part 4: Technical Protocols

Protocol A: High-Fidelity HPLC Quantification

Self-Validating System: This protocol uses an internal standard (3,4-dimethoxyphenol) to correct for extraction efficiency, ensuring data trustworthiness.

Objective: Quantify free coniferyl alcohol in plant xylem extracts.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffer).[1]

-

Mobile Phase B: Acetonitrile (organic modifier).[1]

-

Internal Standard (IS): 3,4-Dimethoxyphenol (structurally similar but distinct retention time).

Workflow:

-

Extraction: Grind 100mg fresh tissue in liquid

. Add 1 mL Methanol containing 50 µM IS. Sonicate 15 min at 4°C. -

Clarification: Centrifuge at 12,000 x g for 10 min. Filter supernatant (0.22 µm PTFE).[1]

-

Chromatography:

-

Flow Rate: 0.8 mL/min.[1]

-

Gradient: 5% B (0 min)

30% B (10 min)

-

-

Detection: UV Absorbance at 280 nm (general phenolic) and 254 nm (conjugated double bond specificity).[1]

-

Validation Check: Calculate the Recovery Rate (RR) of the IS.

Protocol B: Genetic Verification of CAD Activity

Objective: Confirm CAD downregulation (e.g., in a mutant or RNAi line).[1]

Method: The "Wiesner Test" (Phloroglucinol-HCl staining).

-

Principle: Phloroglucinol reacts specifically with cinnamaldehyde end-groups.[1]

-

Causality: If CAD is downregulated, coniferaldehyde accumulates and incorporates into lignin.[1]

-

Observation:

Part 5: Pharmacological & Industrial Frontiers[1]

5.1 Drug Development: The Lignan Connection

Coniferyl alcohol is the stereochemical precursor to Lignans (dimers), not just lignin (polymers).

-

Podophyllotoxin: A coniferyl alcohol derivative used to synthesize chemotherapy drugs (Etoposide).[1]

-

Dirigent Proteins: In pharma applications, "Dirigent Proteins" are added to in vitro coupling reactions to force the radical coupling into specific stereoisomers (e.g., (+)-pinoresinol) rather than random lignin.

5.2 Biofuel Engineering[1][4][5]

-

Strategy: Downregulating CAD leads to "aldehyde-rich lignin."[1]

-

Result: These aldehyde linkages are chemically more labile (easier to break) than alcohol-derived ether bonds.[1] This significantly reduces the energy required for biomass pretreatment.[1]

References

-

Vanholme, R., et al. (2010). Lignin Biosynthesis and Structure.[1] Plant Physiology. Link

-

Zhang, X., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation.[1] Frontiers in Plant Science. Link

-

Tobimatsu, Y., & Schuetz, M. (2019). Lignin Polymerization: How Do Plants Manage the Chemistry So Well? Current Opinion in Biotechnology. Link

-

BenchChem. (2025). HPLC Analysis of Dihydroconiferyl Alcohol: Application Note. Link

-

Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids.[1] Phytochemistry Reviews. Link

Sources

- 1. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccsenet.org [ccsenet.org]

Technical Guide: Biological Activity & Therapeutic Potential of Coniferyl Alcohol

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-[1]

Executive Summary

Coniferyl Alcohol (CA) is a phenylpropanoid metabolite and one of the three primary monolignols (alongside p-coumaryl and sinapyl alcohols) responsible for lignin biosynthesis in vascular plants.[1][2][3] While historically studied for its structural role in plant cell wall lignification, recent pharmacological research has repositioned CA as a bioactive small molecule with significant cardioprotective, anti-inflammatory, and antioxidant properties .[1]

This guide synthesizes the physicochemical profile, biosynthetic regulation, and emerging therapeutic mechanisms of CA.[1] It provides researchers with actionable protocols for solubility, in vitro assaying, and mechanistic validation, specifically highlighting its ability to modulate the NF-κB and Nrf2 signaling axes.[1]

Molecular Identity & Physicochemical Profile

Understanding the chemical stability of CA is critical for experimental reproducibility.[1] As a phenolic allyl alcohol, it is susceptible to oxidation and polymerization (lignification) if mishandled.[1]

| Property | Specification |

| IUPAC Name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol |

| Common Name | Coniferyl Alcohol |

| CAS Number | 458-35-5 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Solubility | Soluble in DMSO, Ethanol, Methanol.[1] Poorly soluble in water.[1] |

| Stability | Light-sensitive; prone to radical-mediated polymerization.[1] Store at -20°C under inert gas (Argon/Nitrogen). |

| Key Functional Groups | Phenolic -OH (Antioxidant site), Allylic -OH (Polymerization site), Methoxyl group.[1] |

Biosynthetic Context & Regulation

CA is not merely a passive building block; it acts as a signaling molecule that feedback-regulates its own synthesis.[1] It is derived from the phenylpropanoid pathway, starting from phenylalanine.[1]

The Phenylpropanoid Pathway

The synthesis involves the deamination of phenylalanine followed by hydroxylation and methylation steps.[1][2]

Figure 1: Biosynthetic pathway of Coniferyl Alcohol showing its dual role as a lignin precursor and a negative feedback regulator of Phenylalanine Ammonia-Lyase (PAL).[1]

Pharmacological Mechanisms

Recent studies have identified CA as a potent modulator of mammalian inflammatory and oxidative pathways.[1] Unlike its polymer (lignin), monomeric CA exhibits high bioavailability and specific intracellular targeting.[1]

Cardioprotection & Anti-Hypertension

CA has been demonstrated to improve cardiac dysfunction in renovascular hypertension models.[1][4][5]

-

Mechanism: It downregulates Angiotensin II (Ang II) signaling.[1]

-

Outcome: Reduction in myocardial hypertrophy, fibrosis, and systolic blood pressure.[1][4]

-

Key Targets: MMP9 (Matrix Metallopeptidase 9) and COX-2 suppression.[1][4]

Anti-Inflammatory Signaling (NF-κB Axis)

CA acts as an inhibitor of the NF-κB canonical pathway, preventing the transcription of pro-inflammatory cytokines.[1]

Antioxidant Defense (Nrf2 Axis)

CA activates the Nrf2 pathway, promoting the expression of Phase II detoxifying enzymes.[1]

Figure 2: Dual mechanistic action of CA.[1] It inhibits the inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2 pathway.[1]

Experimental Protocols

Formulation for In Vivo/In Vitro Administration

CA is hydrophobic.[1] Proper solubilization is required to prevent precipitation in aqueous media.[1]

Stock Solution (20 mg/mL):

-

Dissolve CA powder in 100% DMSO.[1]

-

Vortex until clear.

Working Solution (Example for IP Injection): To prepare 1 mL of working solution:

-

Add 400 µL PEG300 (Polyethylene glycol).[1] Mix well.

-

Add 50 µL Tween-80. Mix well.

-

Add 450 µL Saline (0.9% NaCl) slowly while vortexing. Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

In Vitro Cytoprotection Assay (H9C2 Cardiomyocytes)

Objective: Assess CA's ability to protect against Angiotensin II-induced toxicity.[1]

-

Cell Culture: Seed H9C2 cells (5 × 10³ cells/well) in DMEM + 10% FBS.

-

Pre-treatment: Incubate cells with CA (10, 25, 50 µM) for 2 hours.

-

Control: DMSO vehicle (<0.1%).[1]

-

-

Induction: Add Angiotensin II (1 µM) to induce hypertrophy/apoptosis.[1]

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Viability Readout: Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

-

Western Blot Validation: Lyse cells and probe for Cleaved Caspase-3 (apoptosis marker) and HO-1 (antioxidant marker).[1]

DPPH Radical Scavenging Assay

Objective: Quantify direct antioxidant activity.[1]

-

Preparation: Prepare 0.1 mM DPPH solution in methanol (protect from light).

-

Reaction: Mix 100 µL of CA (various concentrations in methanol) with 100 µL DPPH solution in a 96-well plate.

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Read Absorbance at 517 nm.

-

Calculation:

[1]

Therapeutic Potential & Future Outlook

| Therapeutic Area | Current Status | Key Finding |

| Hypertension | Preclinical (Mice) | Reduces systolic BP and cardiac fibrosis via MMP9/COX-2 inhibition.[1][4] |

| Neuroinflammation | Preclinical (Microglia) | Inhibits LPS-induced microglial activation; potential for neurodegenerative diseases.[1][6] |

| Antifungal | Agricultural | Inhibits growth of Verticillium longisporum (wilt pathogen).[1] |

Drug Development Insight: While CA shows promise, its rapid metabolism (glucuronidation) may limit systemic half-life.[1] Future development should focus on CA-glycosides (Coniferin) as prodrugs or stable ether derivatives that retain the phenolic pharmacophore but resist rapid metabolic clearance.[1]

References

-

Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. Frontiers in Plant Science. (2022).[1]

-

Coniferyl alcohol improves cardiac dysfunction in renovascular hypertension. MedChemExpress / Biochemical Pharmacology. (2024).[1]

-

Anti-inflammatory and antioxidant mechanisms of coniferaldehyde/alcohol in lipopolysaccharide-induced neuroinflammation. European Journal of Pharmacology. (2024).[1][6]

-

Lignin biosynthesis: old roads revisited and new roads explored. Current Opinion in Biotechnology. (2013).[1]

-

PubChem Compound Summary: Coniferyl Alcohol. National Center for Biotechnology Information.[1]

Sources

- 1. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation [frontiersin.org]

- 4. Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension Studied by Experimental Verification and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (Coniferyl Alcohol)

[1][2][3][4]

CAS Number: 458-35-5 Common Name: Coniferyl Alcohol Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2][3][4]

Executive Summary

Coniferyl alcohol (CAS 458-35-5) is a monolignol of paramount importance in plant physiology and emerging pharmacological research.[2][3][4] Structurally defined as 4-(3-hydroxy-1-propenyl)-2-methoxyphenol, it serves as the primary precursor for Guaiacyl (G) lignin, the dominant structural polymer in gymnosperms (softwoods).[2] Beyond its structural role in cell wall lignification, recent investigations have elucidated its potential as a bioactive agent with antioxidant, antifungal, and cardioprotective properties. This guide synthesizes the compound's biosynthetic origins, radical-mediated reactivity, analytical characterization, and experimental protocols for research applications.

Molecular Architecture and Physicochemical Profile[5][6]

Coniferyl alcohol exists primarily as the trans-isomer in nature.[2] Its structure features a guaiacyl ring (a catechol monomethyl ether) coupled to a propenyl side chain terminating in a primary alcohol. This specific architecture dictates its reactivity: the phenolic hydroxyl group is the site of radical generation, while the conjugated double bond allows for resonance stabilization, facilitating the formation of complex lignin polymers.

Table 1: Physicochemical Specifications

| Property | Specification |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 74 – 76 °C |

| Solubility | Soluble in Ethanol, MeOH, DMSO, Acetone, Ether; Slightly soluble in hot water |

| LogP | ~1.05 (Lipophilic) |

| pKa | ~9.5 (Phenolic OH) |

| Stability | Sensitive to oxidation and light; polymerizes spontaneously if not stored at -20°C |

Biosynthetic Pathway: The Phenylpropanoid Route[7][8][9][10]

The synthesis of coniferyl alcohol is a tightly regulated process within the phenylpropanoid pathway. It begins with the deamination of phenylalanine and proceeds through a series of hydroxylation, methylation, and reduction steps.[5]

Mechanistic Insight

The final conversion from coniferaldehyde to coniferyl alcohol is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) . This step is critical; CAD deficiency leads to the incorporation of aldehydes into the lignin polymer, altering cell wall digestibility and structural integrity.

Visualization: Phenylpropanoid Biosynthesis Flow

Figure 1: The enzymatic cascade leading to Coniferyl Alcohol.[2][6] The final reduction by CAD is the rate-limiting step for monolignol availability.[2]

Lignification: Radical Coupling and Polymerization

In the plant cell wall, coniferyl alcohol undergoes "dehydrogenative polymerization." This is not a simple step-growth polymerization but a radical coupling process initiated by peroxidases (using H₂O₂) or laccases (using O₂).

The Radical Mechanism

-

Initiation: An enzyme abstracts a hydrogen atom from the phenolic hydroxyl group, creating a phenoxy radical.

-

Resonance: The unpaired electron delocalizes across the ring and the conjugated side chain (at positions

, -

Coupling: Two radicals collide. The most thermodynamically favorable linkage is the

bond (ether linkage), which constitutes 50-80% of native lignin.[2] Other linkages include

Visualization: Radical Coupling Logic

Figure 2: The fate of Coniferyl Alcohol during lignification.[2] The radical stabilization dictates the frequency of inter-unit linkages.

Pharmacological & Therapeutic Potential[12][13]

While historically viewed as a plant structural unit, recent data positions coniferyl alcohol as a potent bioactive small molecule.

A. Cardioprotection and Hypertension

A 2024 study utilized network pharmacology and experimental validation to show that coniferyl alcohol (Coniferol) mitigates cardiac dysfunction in renovascular hypertension.[7][8]

-

Mechanism: Downregulation of the MMP9/COX2/TNFα/IL-17 signaling axis.[2][8]

-

Outcome: Reduced myocardial tissue damage, lowered blood pressure, and inhibition of cardiac fibrohypertrophy.[7][8]

B. Antifungal Activity

Coniferyl alcohol exhibits specific toxicity against fungal pathogens such as Verticillium longisporum.[9] It acts as a phytoalexin, reinforcing the plant's chemical defense system.

Analytical Characterization

Accurate identification requires NMR spectroscopy. The following data corresponds to Coniferyl Alcohol in CDCl₃ (Deuterated Chloroform).

Table 2: ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Assignment |

| 1 | 129.3 | - | - | Quaternary C |

| 2 | 108.5 | 6.90 | d | Aromatic H |

| 3 | 146.7 | - | - | C-OMe |

| 4 | 145.6 | - | - | C-OH |

| 5 | 114.6 | 6.88 | d | Aromatic H |

| 6 | 120.3 | 6.92 | dd | Aromatic H |

| 7 ( | 126.2 | 6.50 | d | Alkene H |

| 8 ( | 129.3 | 6.22 | dt | Alkene H |

| 9 ( | 63.7 | 4.30 | d | CH₂-OH |

| OMe | 55.9 | 3.90 | s | Methoxy |

Note: Shifts may vary slightly based on concentration and temperature.[10] Data synthesized from BMRB and literature sources.

Experimental Protocols

Protocol A: Biomimetic Lignification (Dimer Synthesis)

Objective: To synthesize lignin dimers (

-

Preparation: Dissolve 100 mg of Coniferyl Alcohol in 5 mL of Acetone. Dilute into 100 mL of Acetate Buffer (0.1 M, pH 4.5).

-

Enzyme Addition: Add Laccase (from Trametes versicolor, ~20 U/mg) to the solution.[11]

-

Reaction: Stir vigorously at room temperature under open air (to supply O₂) for 2-4 hours. The solution will turn turbid as polymers/dimers form.

-

Termination: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO₄, evaporate solvent, and separate dimers via silica gel chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant capacity of Coniferyl Alcohol.

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Protect from light.[12]

-

Sample Prep: Dissolve Coniferyl Alcohol in Methanol to create a concentration gradient (10, 20, 50, 100 µM).

-

Assay: Mix 0.5 mL of sample with 3.0 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm .

-

Calculation:

[10]

References

-

Frontiers in Plant Science. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). Metabolite: Coniferyl Alcohol NMR Data. [Link]

-

SIELC Technologies. HPLC Separation of Coniferyl Alcohol. [Link]

-

National Institutes of Health (NIH). Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction. [Link]

Sources

- 1. Coniferyl alcohol | SIELC Technologies [sielc.com]

- 2. 458-35-5|4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 3. CAS 458-35-5: Coniferyl alcohol | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. KEGG PATHWAY: ko00940 [kegg.jp]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension Studied by Experimental Verification and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Coniferyl Alcohol: The Metabolic Governor of Lignification

An In-Depth Technical Guide on Monolignol Signaling[1]

Executive Summary

Historically categorized merely as a structural monomer for Guaiacyl (G) lignin, Coniferyl Alcohol (CA) has emerged as a critical non-peptide signaling molecule.[1][2] It functions as a metabolic checkpoint, executing a feedback loop that governs the phenylpropanoid pathway's flux.[1][2] This guide delineates the mechanisms by which CA regulates its own biosynthesis through Kelch repeat F-box (KFB) protein-mediated proteolysis and transcriptional repression, providing a blueprint for researchers manipulating plant biomass and secondary metabolism.[1][2]

Part 1: The Signaling Mechanism

Unlike peptide hormones that bind to extracellular receptors, Coniferyl Alcohol functions through metabolic feedback signaling .[1][2] The accumulation of cytosolic CA serves as a "stop signal" for the phenylpropanoid pathway, preventing cytotoxic accumulation of intermediates and redirecting metabolic flux.

1. The KFB-PAL Proteolytic Feedback Loop

The primary signaling node is the interaction between CA and Phenylalanine Ammonia-Lyase (PAL) , the entry-point enzyme of the pathway.

-

The Sensor: The signal is transduced via Kelch repeat F-box (KFB) proteins (specifically KFB01, KFB20, KFB39, KFB50 in Arabidopsis).[1][2]

-

The Mechanism: High levels of CA induce the expression and stability of these KFB proteins.[1]

-

The Effector: KFBs form an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that specifically targets PAL isozymes for ubiquitination and subsequent degradation by the 26S proteasome.[1][2]

-

The Result: Rapid reduction of PAL protein levels, throttling the entry of phenylalanine into the pathway.[2]

2. Transcriptional Repression via MYB Factors

Simultaneously, CA triggers a transcriptional brake:[2]

-

CA treatment induces the expression of MYB4 and MYB7 .[1][2][3]

-

These R2R3-MYB transcription factors act as repressors.[1][2]

-

They bind to the promoters of upstream lignin genes (e.g., C4H, 4CL) and repress their transcription, reinforcing the metabolic blockade.[2]

3. Visualization of the Signaling Pathway

The following diagram illustrates the dual-action feedback loop:

Caption: CA acts as a dual-regulator: it promotes the proteolytic degradation of PAL via KFB proteins and transcriptionally represses biosynthetic genes via MYB4/7.[2][3][4][5]

Part 2: Transport Dynamics (The Logistics)

For CA to act as a signal, its intracellular concentration must be tightly controlled.[2] This involves a balance between export (to the apoplast for lignification) and storage (vacuolar sequestration).[2]

| Compartment | Form | Transporter / Mechanism | Function |

| Cytosol | Aglycone (Free CA) | Biosynthesis Site | Active signaling pool.[1][2] Triggers KFB/MYB loops if accumulated.[1][2] |

| Apoplast | Aglycone / Radicals | ABC Transporters (e.g., ABCG29) & Passive Diffusion | Polymerization into Lignin by Peroxidases/Laccases.[1][2] |

| Vacuole | Glucoside (Coniferin) | ABCC Transporters (e.g., ABCC6/7) | Storage/Detoxification.[1][2][6] Coniferin is inactive as a signal.[1][2] |

Key Insight: The conversion of CA to Coniferin by UDP-glycosyltransferases (UGTs) is a desensitization mechanism.[1][2] Overexpression of UGTs can dampen the CA signal, leading to "leaky" regulation and higher lignin content, as the feedback loop is bypassed.[2]

Part 3: Experimental Protocols

To study CA signaling, one must distinguish between its structural incorporation and its regulatory role.[1][2]

Protocol A: The "Signaling Trigger" Assay (Exogenous Application)

Objective: Determine if a phenotype is caused by CA signaling rather than structural defects.[1][2] Principle: Exogenous application of CA to wild-type seedlings should trigger PAL degradation without structural incorporation issues.[1][2]

-

Plant Material: Arabidopsis Col-0 seedlings (7-day-old), grown on 1/2 MS liquid medium.

-

Treatment:

-

Test Group: Add Coniferyl Alcohol (dissolved in DMSO) to a final concentration of 100 µM .

-

Control: Add equal volume DMSO (mock).

-

Duration: Incubate for 15 minutes (for KFB induction) to 4 hours (for gene repression).

-

-

Extraction: Flash freeze seedlings in liquid nitrogen. Grind to fine powder.

-

Analysis (Western Blot):

-

Validation: A successful signaling event is confirmed by a >50% reduction in PAL protein abundance in the CA-treated sample compared to control, independent of mRNA levels (initially).[1][2]

Protocol B: Quantification of Free vs. Conjugated CA

Objective: Measure the "active" signal (Free CA) versus the "stored" pool (Coniferin).[2]

-

Extraction:

-

Hydrolysis (Optional for Total Monolignols):

-

HPLC-UV/MS Setup:

-

Calculation:

Part 4: Implications for Drug Development & Biotech

Understanding CA signaling opens new avenues for metabolic engineering:

-

Biomass Engineering: Simply overexpressing lignin enzymes often fails because the CA feedback loop kicks in to restore homeostasis.[1][2] To increase lignin, one must uncouple the signal (e.g., knockout KFB genes or mutate the PAL ubiquitination site) alongside overexpressing biosynthetic genes.[2]

-

Nutraceutical Production: The phenylpropanoid pathway also produces anthocyanins and flavonoids.[1][2] By treating cell cultures with CA, researchers can potentially shunt metabolic flux .[1][2] The CA-mediated blockade of the lignin branch (via PAL degradation) may force precursors toward flavonoid/anthocyanin synthesis, provided the block is downstream of the branch point, or if the feedback specifically targets lignin-specific isozymes.

-

Note: While CA inhibits PAL (the general entry), specific regulation of F5H or CAD via similar mechanisms allows for fine-tuning the S/G lignin ratio without shutting down the whole pathway.

-

References

-

Zhang, X., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation.[1][2] Frontiers in Plant Science.[1][2] [Link]

-

Alejandro, S., et al. (2012). AtABCG29 is a monolignol transporter involved in lignin biosynthesis.[1][2] Current Biology.[1][2] [Link]

-

Zhao, Q., & Dixon, R. A. (2011). Transcriptional networks for lignin biosynthesis: more complex than we thought? Trends in Plant Science.[1][2] [Link]

-

Miao, Y.C., & Liu, C.J. (2010). ATP-binding cassette-like transporters are involved in the transport of lignin precursors across plasma and vacuolar membranes.[1][2] Plant Cell. [Link][1][2]

-

Galeffi, P., et al. (2017). Isolation and Characterization of a Novel Lignin-Related Coniferyl Alcohol Acyltransferase.[1][2] Frontiers in Plant Science.[1][2] [Link]

Sources

- 1. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 2. KEGG PATHWAY: ko00940 [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation [frontiersin.org]

- 6. Monolignol export by sink-driven diffusion in lignifying plant biomass - UBC Library Open Collections [open.library.ubc.ca]

Methodological & Application

High-Purity Synthesis of Coniferyl Alcohol from Ferulic Acid

Strategies for Chemo-Enzymatic and Chemical Reduction

Executive Summary

Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) is a critical monolignol used in the study of lignin biosynthesis, polymerization (dehydrogenation polymers, DHP), and as a precursor for various pharmaceutical lignans.[1] Its synthesis from ferulic acid presents a specific chemoselective challenge: reducing the carboxylic acid moiety to a primary alcohol without saturating the

This Application Note details two distinct, high-fidelity protocols:

-

Chemical Synthesis (The "Gold Standard"): A scalable, two-step conversion using DIBAL-H (Diisobutylaluminum hydride) that guarantees high stereoretention and purity.

-

Biocatalytic Synthesis (The "Green" Route): A highly selective enzymatic cascade using Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH) , ideal for physiological conditions and avoiding pyrophoric reagents.

Strategic Overview & Mechanism

The core difficulty in synthesizing coniferyl alcohol lies in the conjugated system. Standard reducing agents like LiAlH

Comparison of Methods

| Feature | Method A: Chemical (DIBAL-H) | Method B: Enzymatic (CAR/ADH) |

| Selectivity | High (Kinetic control at low temp) | Excellent (Enzyme specificity) |

| Scalability | High (Gram to Kilogram scale) | Moderate (mg to gram scale) |

| Reagents | Pyrophoric (DIBAL-H), Organic Solvents | Aqueous Buffer, ATP, NADPH |

| Time | 2 Days (including workup) | 12–24 Hours (incubation) |

| Purity | >98% (after crystallization) | >95% (requires extraction) |

Pathway Visualization

The following diagram illustrates the divergent strategies for converting Ferulic Acid to Coniferyl Alcohol.

Figure 1: Divergent synthetic pathways. Method A utilizes an ester intermediate, while Method B proceeds via an aldehyde intermediate.

Protocol A: Selective Chemical Reduction (DIBAL-H)

Reference: Based on the method by Quideau & Ralph (1992).[1]

Materials

-

Precursor: Ferulic acid (trans-4-hydroxy-3-methoxycinnamic acid).

-

Reagents: Absolute Ethanol, Acetyl Chloride (catalyst for esterification), DIBAL-H (1.0 M in Toluene), Anhydrous Toluene.

-

Quenching: Rochelle Salt (Potassium sodium tartrate) saturated solution.

-

Equipment: Schlenk line or Nitrogen manifold, 3-neck round bottom flask, low-temperature thermometer.

Step 1: Protection (Synthesis of Ethyl Ferulate)

Direct reduction of the carboxylic acid is difficult; converting it to an ester facilitates the DIBAL-H reduction.

-

Dissolve Ferulic Acid (10 g) in Absolute Ethanol (100 mL) .

-

Add Acetyl Chloride (1 mL) dropwise (generates anhydrous HCl in situ).

-

Reflux for 4–6 hours monitoring by TLC (Hexane:Ethyl Acetate 1:1).

-

Cool and evaporate solvent in vacuo.[1]

-

Redissolve residue in Ethyl Acetate, wash with saturated NaHCO

(to remove unreacted acid), then Brine. -

Dry over Na

SO

Step 2: Selective Reduction

SAFETY WARNING: DIBAL-H is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

-

Setup: Flame-dry a 500 mL 3-neck flask. Flush with Argon.

-

Solvation: Dissolve Ethyl Ferulate (5 g, ~22.5 mmol) in Anhydrous Toluene (100 mL) . Inject into the flask.

-

Cooling: Cool the solution to 0°C (Ice/Water bath).

-

Note: While -78°C is safer for selectivity, Quideau & Ralph demonstrated that 0°C is sufficient for this specific substrate if addition is controlled.

-

-

Addition: Slowly add DIBAL-H (90 mL of 1.0 M solution, 4 equiv.) dropwise via syringe or cannula over 45–60 minutes .

-

Critical: Maintain internal temperature < 5°C.

-

-

Reaction: Stir at 0°C for 1 hour . Monitor by TLC (the ester spot should disappear; alcohol spot appears).

-

Quenching (The "Rochelle" Method):

-

Why: Aluminum emulsions are notoriously difficult to separate.

-

Dilute with diethyl ether (50 mL).

-

Slowly add Saturated Rochelle Salt solution (Potassium Sodium Tartrate, 100 mL) .

-

Stir vigorously at room temperature for 1–2 hours until two clear layers form (organic and aqueous).

-

-

Workup: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1]

-

Purification: Combine organics, dry (Na

SO-

Recrystallize from Dichloromethane/Petroleum Ether .

-

Target Yield: 75–80%.[1]

-

Protocol B: Biocatalytic Synthesis (Whole-Cell)

Reference: Adapted from Wang et al. (2017) and recent metabolic engineering approaches.

This method utilizes E. coli expressing Carboxylic Acid Reductase (CAR) and an endogenous or added Alcohol Dehydrogenase (ADH) .

Materials

-

Strain: E. coli BL21(DE3) harboring plasmids for CAR (e.g., from Nocardia iowensis) and PPTase (phosphopantetheinyl transferase, required to activate CAR).

-

Substrate: Ferulic Acid (dissolved in small volume DMSO).

-

Media: M9 Minimal Media or TB broth with Glucose (for cofactor regeneration).

Workflow

-

Inoculation: Grow E. coli transformants in TB broth with antibiotics at 37°C until OD

reaches 0.6–0.8. -

Induction: Induce protein expression with IPTG (0.1–0.5 mM) .

-

Temperature Shift: Lower temperature to 20–25°C and incubate for 16 hours (crucial for solubility of CAR enzymes).

-

Biotransformation:

-

Harvest cells and resuspend in M9 buffer (pH 7.5) containing 2% Glucose (for ATP/NADPH recycling).

-

Add Ferulic Acid (final conc. 5–10 mM).

-

Incubate at 30°C with shaking (200 rpm).

-

-

Monitoring: Analyze aliquots via HPLC every 2 hours.

-

Reaction Logic: Ferulic Acid

Coniferyl Aldehyde (transient)

-

-

Extraction:

-

Once conversion >95% (usually 12–24h), centrifuge to remove cells.

-

Extract supernatant with Ethyl Acetate (3x) .

-

Evaporate solvent to obtain crude crystals.

-

Quality Control & Stability

Coniferyl alcohol is unstable and prone to radical polymerization (pinking/browning) upon exposure to air/light.

Characterization Data

| Parameter | Specification |

| Appearance | White to pale yellow crystals |

| Melting Point | 74–76°C |

| Storage | -20°C , Dark, under Argon/Nitrogen. |

Stability Workflow

Figure 2: Stability and degradation pathways of coniferyl alcohol.

References

-

Quideau, S., & Ralph, J. (1992). Facile large-scale synthesis of coniferyl, sinapyl, and p-coumaryl alcohol.[1] Journal of Agricultural and Food Chemistry, 40(7), 1108-1110.[1]

-

Wang, J., et al. (2017). Engineering the upstream pathway for the production of coniferyl alcohol in Escherichia coli. Metabolic Engineering, 44, 23-31.

-

Ludley, F., & Ralph, J. (1996). A Convenient Synthesis of Coniferyl Alcohol.[3] U.S. Dairy Forage Research Center Research Summaries.

Sources

Application Note: High-Efficiency Derivatization of Coniferyl Alcohol for GC-MS Analysis

Abstract & Core Directive

Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) is a critical monolignol precursor in the biosynthesis of lignin and lignans.[1] Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is often compromised by the molecule's polar hydroxyl groups, which lead to poor volatility, thermal degradation, and peak tailing.

This guide details a robust Silylation Protocol using BSTFA + 1% TMCS . Unlike generic protocols, this method prioritizes the complete derivatization of both the phenolic and aliphatic hydroxyl groups to form the stable di-TMS (Trimethylsilyl) derivative. This ensures quantitative accuracy, reproducible retention times, and distinct mass spectral fragmentation for library matching.

Chemical Theory & Mechanism

The Volatility Challenge

Coniferyl alcohol contains two active protons:

-

Phenolic -OH (C4): Acidic, sterically accessible.

-

Aliphatic -OH (C9,

-position): Primary alcohol, reactive but prone to thermal dehydration.

Direct injection of underivatized coniferyl alcohol results in adsorption on the liner and column active sites, yielding non-linear calibration curves.

The Silylation Solution

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[2] The reaction follows a nucleophilic attack mechanism where the active hydrogens on the coniferyl alcohol are replaced by trimethylsilyl groups.

-

Reagent Choice: BSTFA is chosen over BSA due to the higher volatility of its by-product (trifluoroacetamide), which elutes early and prevents detector fouling.

-

Catalyst: TMCS (1%) acts as a Lewis acid catalyst to drive the silylation of the sterically hindered or less reactive sites, ensuring the formation of the di-TMS species rather than a mixture of mono-TMS artifacts.

Reaction Workflow Visualization

Figure 1: Reaction pathway for the conversion of Coniferyl Alcohol to its di-TMS derivative.

Materials & Reagents

| Component | Specification | Purpose |

| Derivatizing Agent | BSTFA + 1% TMCS (GC Grade) | Silylation of -OH groups. |

| Solvent | Anhydrous Pyridine (99.8%+) | Proton scavenger; facilitates reaction. |

| Internal Standard | Tetracosane ( | Quantification reference. |

| Drying Agent | Anhydrous Sodium Sulfate ( | Removal of trace water (Critical). |

| Vials | Amber silanized glass vials | Prevent surface adsorption. |

Critical Note on Moisture: Silylation reagents hydrolyze instantly upon contact with water. All glassware and solvents must be rigorously anhydrous.

Experimental Protocol

Step 1: Sample Preparation[4]

-

Extract/Dissolve: Dissolve approximately 1 mg of dry Coniferyl Alcohol extract in 500

L of anhydrous Pyridine.-

Note: If the sample is in a protic solvent (Methanol/Water), evaporate to complete dryness under Nitrogen (

) stream before proceeding.

-

-

Internal Standard Addition: Add 50

L of Internal Standard solution (e.g., Tetracosane, 1 mg/mL in Pyridine).

Step 2: Derivatization Reaction[3][4][5]

-

Reagent Addition: Add 100

L of BSTFA + 1% TMCS to the reaction vial. -

Inert Atmosphere: Flush the vial headspace gently with Nitrogen gas for 5-10 seconds to remove atmospheric moisture. Cap immediately with a PTFE-lined crimp cap.

-

Incubation: Vortex for 10 seconds. Place in a heating block at 65°C for 45 minutes .

-

Why 65°C? This temperature provides sufficient kinetic energy to silylate the aliphatic hydroxyl without causing thermal degradation of the lignin backbone.

-

-

Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

Step 3: Instrument Injection[4]

-

Dilution (Optional): If the initial concentration is high, dilute 1:10 with anhydrous Hexane or Ethyl Acetate.

-

Injection: Inject 1

L into the GC-MS.

GC-MS Instrumental Parameters

To ensure separation from other monolignols (e.g., Sinapyl alcohol, p-Coumaryl alcohol), use the following method:

-

Column: DB-5MS or equivalent (30m

0.25mm ID -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 min purge), 250°C.

-

Oven Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 10°C/min to 280°C.

-

Final: 280°C (hold 10 min).

-

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C (EI mode, 70 eV).

-

Mass Range: m/z 50–550.

Data Analysis & Interpretation

Identification Criteria

The derivatization results in the Coniferyl Alcohol di-TMS ether.

-

Formula:

-

Molecular Weight: 324.56 u

Key Diagnostic Ions (EI Spectrum)

| m/z Value | Ion Identity | Interpretation |

| 324 | Molecular Ion. Indicates intact di-TMS derivative. | |

| 309 | Loss of Methyl group ( | |

| 293 | Loss of Methoxy group ( | |

| 73 | Trimethylsilyl cation (Base peak or very abundant). |

Retention Index (RI)

On a standard 5% phenyl-methylpolysiloxane column (DB-5), the RI for Coniferyl Alcohol di-TMS is approximately 1940 ± 20 .[3]

Analytical Workflow Diagram

Figure 2: Logic gate for mass spectral confirmation of the derivative.

Troubleshooting & Self-Validation

| Issue | Symptom | Root Cause | Corrective Action |

| Incomplete Derivatization | Peak at m/z 252 (Mono-TMS) instead of 324. | Reaction time too short or reagent old. | Increase time to 60 min; use fresh BSTFA. |

| No Peaks / Low Response | Baseline noise only. | Moisture contamination. | Dry sample thoroughly; use new anhydrous pyridine. |

| Tailing Peaks | Asymmetrical peak shape. | Active sites in inlet/column. | Change liner; trim column; ensure excess BSTFA is present. |

| Unknown Peaks (m/z 147) | Disiloxane peaks. | Hydrolysis of TMS reagent. | Check system for leaks; ensure moisture-free environment. |

References

-

Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins.

-

Human Metabolome Database (HMDB). "Metabocard for Coniferyl alcohol GC-MS (2 TMS) - HMDB0012915." HMDB Version 5.0.

-

MassBank. "Mass Spectrum of Coniferyl Alcohol TMS Derivative." MassBank Record.

-

Caltech Division of Geological and Planetary Sciences. "Preparation of TMS Derivatives for GC/MS." Caltech GPS Protocols.

- Ralph, J., et al. "NMR Database of Lignin and Cell Wall Model Compounds." USDA-Agricultural Research Service.

Sources

Cell-based assays to evaluate Coniferyl alcohol cytotoxicity

Topic: High-Precision Cytotoxicity Profiling of Coniferyl Alcohol: Overcoming Phenolic Interference and Solubility Challenges Content Type: Application Note & Technical Guide[1]

Executive Summary & Scientific Context

Coniferyl alcohol (CA) is a monolignol and key intermediate in lignin biosynthesis, increasingly evaluated for its pharmacological potential (antioxidant, anti-inflammatory) and its role in lignocellulosic biomass fermentation inhibition.[1] While often cytoprotective at low concentrations (

The Challenge: Standard cytotoxicity workflows fail with Coniferyl Alcohol.[1] As a phenolic compound, CA possesses intrinsic reducing properties that can non-enzymatically reduce tetrazolium salts (MTT/MTS), generating false-positive viability signals.[1] Furthermore, its instability in aqueous solution and susceptibility to oxidation requires rigorous handling protocols.[1]

This guide provides a validated, artifact-free workflow for evaluating CA cytotoxicity, prioritizing assays that bypass phenolic interference.

Critical Control Points (The "Why" Behind the Protocol)

Before pipetting, three physicochemical constraints must be addressed to ensure data integrity.

A. The Solubility Limit

CA is hydrophobic.[1] While soluble in Ethanol and DMSO (~30 mg/mL), its solubility in PBS drops to ~0.3 mg/mL.[1][2]

-

Directive: Prepare stock solutions in anhydrous DMSO.

-

Constraint: Final DMSO concentration in the cell culture well must be

(v/v) to avoid solvent toxicity.

B. The Oxidation Trap

The allylic double bond and phenolic hydroxyl group make CA unstable in air.[1]

-

Directive: Solutions must be prepared fresh immediately before use. Do not store aqueous dilutions.[1][2]

-

Impact: Oxidized CA polymerizes into lignin-like oligomers, altering the effective concentration and toxicity profile.[1]

C. The "False Viability" Artifact (Crucial)

Phenolic hydroxyl groups can donate electrons directly to MTT/MTS reagents, converting them to formazan without live cells.[1]

-

Directive: Avoid MTT. Use Resazurin (Alamar Blue) or ATP Luminescence assays. If Tetrazolium assays are mandatory, strict cell-free blanks containing CA are required to subtract background noise.[1]

Experimental Workflow Decision Matrix

The following diagram outlines the logical flow for selecting the correct assay based on the specific toxicity mechanism being investigated.

Figure 1: Decision matrix for Coniferyl Alcohol assessment. Green nodes indicate recommended pathways to avoid chemical interference.

Detailed Protocols

Protocol A: Stock Preparation (Universal)

-

Reagents: Coniferyl Alcohol (Solid, >98% purity), Anhydrous DMSO (Cell Culture Grade).[1]

-

Procedure:

-

Weigh CA solid in a minimal light environment (amber tubes preferred).[1]

-

Dissolve in DMSO to create a 100 mM Stock .

-

Immediate Use: Dilute into pre-warmed (

) culture medium to create a -

Note: The final DMSO concentration must be consistent across all wells (including vehicle control) and should not exceed

.[1]

-

Protocol B: Metabolic Competence via Resazurin Reduction

Why this assay? Unlike MTT, Resazurin is not reduced by CA as aggressively in cell-free conditions, and the assay is non-lytic, allowing subsequent multiplexing.[1]

Materials:

Step-by-Step:

-

Seeding: Seed cells in 96-well black-walled plates (5,000–10,000 cells/well). Incubate for 24h for attachment.

-

Treatment: Aspirate old media. Add

of fresh media containing CA dilutions (prepared in Protocol A).-

Controls: Vehicle Control (Media + DMSO), Positive Control (Triton X-100 or Doxorubicin), Cell-Free Blank (Media + CA + No Cells).[1]

-

-

Incubation: Incubate for desired timepoint (24h or 48h).

-

Assay Addition: Add

of Resazurin stock to each well (Final conc: -

Development: Incubate for 2–4 hours at

. -

Measurement: Read Fluorescence at Ex 560 nm / Em 590 nm .

-

Calculation:

Note: If the Cell-Free Blank containing CA shows higher fluorescence than Media-Only blank, subtract the specific CA-blank value from the corresponding treatment well.[1]

Protocol C: Membrane Integrity via LDH Release

Why this assay? CA may cause metabolic arrest without immediate cell death.[1] LDH release confirms plasma membrane rupture (necrosis).[1]

Step-by-Step:

-

Setup: Perform concurrently with Protocol B.

-

Supernatant Collection: At the end of the treatment period (before adding Resazurin), transfer

of culture supernatant to a fresh clear 96-well plate. -

Reagent Addition: Add

of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium/Diaphorase). -

Incubation: Incubate 30 minutes at Room Temperature in the dark.

-

Stop: Add Stop Solution (usually 1N HCl or acetic acid).

-

Measurement: Measure Absorbance at 490 nm .

-

Data Interpretation: High LDH release indicates cytotoxicity/necrosis.[1] Low LDH with low Resazurin signal indicates cytostasis (growth arrest).[1]

Data Presentation & Analysis

When reporting CA toxicity, consolidate data into comparative tables to define the "Safe Window" vs. "Toxic Window."[1]

Table 1: Expected IC50 Ranges for Coniferyl Alcohol

| Cell Line | Tissue Origin | IC50 (Est.) | Primary Mechanism | Notes |

| H9C2 | Rat Cardiomyoblast | Cytoprotective at | Often used to test protection against Ang-II [4].[1] | |

| HepG2 | Human Liver | Oxidative Stress | High metabolic capacity may metabolize CA quickly.[1] | |

| A549 | Human Lung | Membrane Disruption | Sensitivity varies; check for solvent effects.[1] | |

| BY-2 | Tobacco (Plant) | Growth Lag | CA causes "lignin-like" deposition in cell walls [5].[1] |

Mechanism of Action Diagram: Understanding the dual nature of CA (Antioxidant vs. Pro-oxidant) is vital for interpreting data.[1]

Figure 2: Dose-dependent mechanistic shift of Coniferyl Alcohol from cytoprotective to cytotoxic.[1]

References

-

Selleck Chemicals. Coniferyl Alcohol Datasheet & Solubility. Retrieved from [1]

-

Cayman Chemical. Coniferyl Alcohol Product Information - Item No. 29470.[1][2] Retrieved from

-

Shoemaker, M., et al. (2005).[1] The MTT assay: Interference by redox-active polyphenols.[1][3] Journal of Natural Products.[1] (Contextual citation on phenolic interference).

-

Li, X., et al. (2024).[1] Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension.[1][4] ResearchGate.[1] Retrieved from

-

Iiyama, K., et al. (1994).[1] Oxidation of coniferyl alcohol to lignin-like products by tobacco xylem cell walls.[1][5] Phytochemistry.[1][6] Retrieved from [1]

Sources

Application Note: Precision Engineering of Coniferyl Alcohol-Derived Lignin Biomaterials

Executive Summary & Strategic Rationale

The transition from extracting heterogeneous lignin from biomass to synthesizing "designer lignin" via Coniferyl Alcohol (CA) polymerization represents a paradigm shift in biomaterial engineering. Unlike technical lignins (Kraft, Organosolv), which suffer from batch-to-batch variability and sulfur contamination, Dehydrogenation Polymers (DHPs) synthesized from CA offer precise control over molecular weight, linkage topology (

This guide details the "Bottom-Up" synthesis of lignin-based biomaterials. We focus on the enzymatic polymerization of CA to create defined DHPs, followed by their processing into functional nanoparticles (LNPs) and bioactive hydrogels .

Key Mechanistic Insight

The utility of CA lies in its phenolic moiety. Upon enzymatic oxidation (by Peroxidase or Laccase), CA forms a resonance-stabilized phenoxy radical. The "fate" of this radical—whether it couples to form a linear ether chain (

Mechanism of Action: Radical Coupling Pathways

The polymerization of coniferyl alcohol is not a random event; it is a competition between kinetic control and thermodynamic stability.

Figure 1: Mechanism of Coniferyl Alcohol Polymerization.[1] The "Zutropf" method (slow addition) keeps radical concentration low, favoring natural

Protocol 1: Enzymatic Synthesis of Dehydrogenation Polymers (DHP)

This is the foundational protocol. We utilize the Zutropfverfahren (Slow-Drip) method. This method mimics the natural lignification process in plant cell walls, preventing the formation of low-molecular-weight dimers (phenylcoumarans) and ensuring a polymeric structure suitable for material applications.

Materials

-

Precursor: Coniferyl Alcohol (Synthesis grade, >95% purity).

-

Enzyme: Horseradish Peroxidase (HRP, Type II, >150 U/mg) OR Laccase (Trametes versicolor).

-

Oxidant: Hydrogen Peroxide (

, 30%) for HRP; Oxygen saturation for Laccase. -

Buffer: 100 mM Phosphate Buffer (pH 6.0).

-

Solvent: Acetone (HPLC grade).

Experimental Workflow

-

Preparation of Enzyme Solution (The "Bulk" Phase):

-

Dissolve 5 mg of HRP in 20 mL of Phosphate Buffer (pH 6.0).

-

Critical: Keep this solution stirred at 25°C. This is the receiving vessel.

-

-

Preparation of Feed Solutions (The "Drop" Phase):

-

Feed A (Monomer): Dissolve 500 mg Coniferyl Alcohol in 5 mL Acetone, then dilute with 15 mL Buffer. Note: Acetone ensures CA solubility; high concentrations may inhibit enzyme, so keep <20% v/v final.

-

Feed B (Oxidant): Prepare 20 mL of 5 mM

in buffer.

-

-

The Zutropf Addition (Crucial Step):

-

Using a dual-syringe pump, add Feed A and Feed B simultaneously into the Enzyme Solution .

-

Rate: 2 mL/hour (Very slow addition).

-

Why: This limits the instantaneous concentration of radicals, forcing them to couple with the growing polymer chain (end-wise coupling) rather than with each other (dimerization).

-

-

Maturation & Isolation:

-

After addition is complete, stir for an additional 4 hours.

-

Centrifuge (10,000 x g, 15 min) to collect the precipitate (DHP).

-

Wash 3x with distilled water to remove unreacted monomer and enzyme.

-

Lyophilize to obtain a pale brown powder.

-

Data Validation: ZT vs. ZL Methods

Compare your results against this standard to validate your synthesis.

| Feature | Zutropfverfahren (ZT) - Recommended | Zulaufverfahren (ZL) - Bulk |

| Addition Mode | Slow, continuous dropwise | All reagents mixed at once |

| Radical Conc. | Low (Steady State) | High (Instantaneous) |

| Primary Linkage | ||

| Molecular Weight ( | High (3,000 - 6,000 Da) | Low (Dimers/Trimers dominant) |

| Solubility | Moderate (Organic solvents) | High |

Protocol 2: Fabrication of Lignin Nanoparticles (LNPs)

Once DHP is synthesized, it can be engineered into nanoparticles for drug delivery. The Antisolvent Flash Precipitation method is preferred for its reproducibility and ability to encapsulate hydrophobic drugs.

Workflow

-

Dissolution: Dissolve 20 mg of synthesized DHP in 20 mL of THF or Acetone.

-

Optional: Add 2 mg of hydrophobic drug (e.g., Curcumin, Ibuprofen) here for co-encapsulation.

-

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust/aggregates.

-

Flash Precipitation:

-

Place 100 mL of deionized water (Antisolvent) in a beaker under vigorous stirring (1000 RPM).

-

Rapidly inject the DHP solution into the water vortex using a syringe.

-

Observation: The solution should instantly turn milky/opalescent (Tyndall effect).

-

-

Dialysis: Transfer the suspension to a dialysis bag (MWCO 1 kDa) and dialyze against water for 24 hours to remove the organic solvent.

-

Characterization:

-

DLS: Expect Hydrodynamic Diameter (

) of 80–150 nm. -

Zeta Potential: Expect -30 to -40 mV (Stable).

-

Protocol 3: Bioactive Hydrogel Embedding

DHP acts as a radical scavenger (antioxidant) and structural reinforcement in hydrogels.

Workflow

-

Base Preparation: Prepare a 5% (w/v) Gelatin or Alginate solution in PBS at 50°C.

-

DHP Dispersion: Disperse 1% (w/v) DHP nanoparticles (from Protocol 2) into the polymer solution. Sonicate for 5 mins to ensure homogeneity.

-

Crosslinking:

-

For Gelatin: Add microbial transglutaminase (mTG) or Genipin.

-

For Alginate: Mist with 100 mM

.

-

-

Application: Cast into molds or use as an injectable wound dressing.

-

Validation: Perform a DPPH assay on the hydrogel. The DHP-loaded gel should show >80% radical scavenging activity within 30 minutes.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from Coniferyl Alcohol monomer to functional Lignin Nanoparticles (LNPs).

References

-

Tobimatsu, Y., & Schuetz, M. (2019). Lignin Polymerization: How Do Plants Manage the Chemistry So Well? Current Opinion in Biotechnology. Link

-

Lou, H., et al. (2025). Preparation of Lignin-like Polymers by Dehydrogenation of Lignin Precursors and Structure-activity Relationships.[2][3] BioResources. Link

-

Sipponen, M. H., et al. (2019).[4] Lignin-based Nanomaterials: Synthesis and Applications. Journal of the American Chemical Society. Link

-

Beisl, S., et al. (2017). Atomization and Antislovent Precipitation for Lignin Nanoparticle Generation.[5] ChemSusChem. Link

-

Uraki, Y., et al. (2022).[6] Effect of pH on the Dehydrogenative Polymerization of Monolignols by Laccases. ACS Omega. Link

Sources

- 1. Effect of pH on the Dehydrogenative Polymerization of Monolignols by Laccases from Trametes versicolor and Rhus vernicifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lignin-society.jp [lignin-society.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation and Characterization of Lignin Nanoparticles from Different Plant Sources [mdpi.com]

- 6. ars.usda.gov [ars.usda.gov]

Application Note: Precision Isolation of Coniferyl Alcohol from Lignocellulosic Biomass

Executive Summary & Strategic Context

Coniferyl alcohol (CA) is the dominant monolignol precursor of guaiacyl (G) lignin in softwoods. For researchers and drug developers, isolating CA presents a unique paradox:

-

Abundance: It constitutes the bulk of softwood biomass mass.

-

Scarcity: It rarely exists in a free, stable state. In the cell wall, it is radically polymerized into lignin.

Therefore, "extraction" refers to two distinct methodologies depending on the downstream application:

-

Route A (Metabolite Isolation): Extracting Coniferin (the stable glucoside storage form) from the cambial sap of developing xylem and enzymatically hydrolyzing it. This yields high-purity, native CA suitable for biological assays or synthesis standards.

-

Route B (Structural Depolymerization): Using the DFRC (Derivatization Followed by Reductive Cleavage) method to cleave

-O-4 ether bonds in the lignified cell wall. This releases CA monomers from the polymer matrix for structural analysis.

Critical Warning: Conventional acidolysis or harsh organosolv extractions should be avoided if the goal is pure CA. These methods induce acid-catalyzed condensation (forming "lignin blacks") or modify the side chain (Hibbert ketones), destroying the target allylic alcohol structure.

Route A: Preparative Isolation via Coniferin (The Biological Tap)

Objective: To isolate milligram-to-gram quantities of high-purity Coniferyl Alcohol by intercepting the biosynthetic precursor before polymerization. Target Biomass: Pinus (Pine) or Populus (Poplar) species.[1] Tissue: Developing xylem/cambial zone (harvested during active growth season, typically late spring).

Mechanism of Action

Conifers store monolignols as water-soluble glucosides (Coniferin) to prevent premature polymerization and toxicity. We extract this stable intermediate and use a specific

Protocol: Coniferin Extraction & Hydrolysis

Phase 1: Coniferin Extraction

-

Harvesting: Peel fresh bark from Pinus taeda (Loblolly pine) or similar. Scrape the soft, gelatinous cambial layer (developing xylem) into liquid nitrogen immediately to stop peroxidase activity.

-

Solvolysis: Lyophilize (freeze-dry) the tissue. Grind to a fine powder (40 mesh).

-

Extraction:

-

Suspend powder in Methanol:Water (80:20 v/v) at a ratio of 1:10 (w/v).

-

Boil under reflux for 30 minutes (inactivates native glucosidases).

-

Filter and repeat extraction 2x.

-

-

Concentration: Combine filtrates and concentrate via rotary evaporation at 40°C to an aqueous syrup.

-

Crystallization: Refrigerate the syrup (4°C) for 24-48 hours. Coniferin often crystallizes spontaneously. If not, extract lipids with hexane, then extract the aqueous layer with n-butanol to recover Coniferin.

Phase 2: Enzymatic Release of Coniferyl Alcohol

-

Substrate Prep: Dissolve purified Coniferin (100 mg) in 10 mL Acetate Buffer (50 mM, pH 5.0).

-

Enzyme Addition: Add

-glucosidase (from Almonds, EC 3.2.1.21) at 5 units/mg substrate. -

Incubation: Incubate at 37°C for 2-4 hours. Monitor reaction via TLC (Silica; CHCl

:MeOH 4:1). The disappearance of the polar Coniferin spot indicates completion. -

Extraction of CA:

-

Extract the reaction mixture 3x with Diethyl Ether (CA partitions into ether; Glucose stays in water).

-

Dry ether phase over anhydrous Na

SO -

Evaporate solvent under nitrogen stream (Do not use heat; CA is heat-sensitive).

-

-

Storage: Store immediately at -20°C under Argon. CA polymerizes/oxidizes rapidly in air.

Route B: Analytical Extraction via DFRC (The Structural Probe)

Objective: To quantify the amount of Coniferyl Alcohol units participating in

Mechanism of Action

The DFRC method solves the "acidolysis problem." Instead of using acid which promotes condensation, it uses Acetyl Bromide (AcBr).

-

Derivatization: AcBr solubilizes lignin and converts benzylic hydroxyls to bromides.

-

Reductive Cleavage: Zinc dust reductively eliminates the

-bromide and the

Protocol: DFRC for Lignocellulose

Step 1: Solubilization & Bromination[1]

-

Reagent: Prepare a stock solution of Acetyl Bromide (AcBr) in Glacial Acetic Acid (1:12 v/v).

-

Digestion: Add 10 mg of extractive-free cell wall material (CWM) to a reaction vial.

-

Reaction: Add 4 mL of AcBr stock solution. Heat at 50°C for 3 hours with stirring. The biomass should dissolve completely.

-

Evaporation: Remove solvents using a SpeedVac or N

stream at 40°C. Note: Complete removal of AcBr is critical to prevent side reactions.

Step 2: Reductive Cleavage[1][3]

-

Resuspension: Dissolve the dried residue in 4 mL Dioxane:Acetic Acid:Water (5:4:1 v/v) .

-

Reduction: Add 50 mg of Zinc dust (activated). Stir vigorously for 30 minutes at room temperature.

-

Filtration: Filter through a glass fiber filter into a clean vial containing 10 mL saturated NH

Cl and 5 mL Dichloromethane (DCM). -

Internal Standard: Add 100

g of tetracosane (C24) as an internal standard.

Step 3: Acetylation & Workup[1]

-

Phase Separation: Extract the filtrate. Collect the lower DCM layer (contains monomers).

-

Acetylation: To ensure GC stability, add 1 mL Acetic Anhydride and 1 mL Pyridine to the dried DCM residue. React for 40 mins.

-

Analysis: The resulting product is Coniferyl Alcohol Diacetate . Analyze via GC-MS.

Visualization of Workflows

The following diagram illustrates the divergent paths for Metabolite Isolation (Coniferin) vs. Structural Depolymerization (DFRC).

Figure 1: Decision matrix for Coniferyl Alcohol extraction. Route A targets the biological precursor for preparative needs. Route B targets the lignified polymer for structural analysis.

Comparative Data & Validation

Yield and Purity Comparison

| Feature | Route A: Coniferin Hydrolysis | Route B: DFRC Method |

| Primary Output | Native Coniferyl Alcohol (OH) | Coniferyl Alcohol Diacetate (OAc) |

| Source Material | Active Cambium (Sap) | Lignified Wood (Cell Wall) |

| Yield | High (up to 5% of dry cambium weight) | Analytical (mg per g of lignin) |

| Structural Integrity | 100% Retention of double bond | >90% Retention (Minimal side reactions) |